ABT-072

Vue d'ensemble

Description

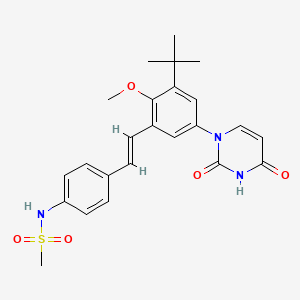

ABT-072 est un inhibiteur non nucléosidique de la polymérase NS5B du virus de l'hépatite C. Il a été évalué pour son utilisation potentielle dans le traitement des infections à virus de l'hépatite C, en particulier celles causées par les souches du génotype 1a et 1b . Ce composé est connu pour son activité antivirale puissante et a été étudié de manière approfondie dans des contextes précliniques et cliniques.

Applications De Recherche Scientifique

Chemistry: It is used as a model compound to study the inhibition of viral polymerases.

Biology: It is used in research to understand the mechanisms of viral replication and inhibition.

Medicine: It has been evaluated for its potential use in treating hepatitis C virus infections. .

Industry: It is used in the development of antiviral drugs and formulations.

Mécanisme D'action

Target of Action

The primary target of (E)-N-(4-(3-(tert-Butyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxystyryl)phenyl)methanesulfonamide, also known as ABT-072, is the HCV NS5B polymerase . This enzyme is key to the replication of the Hepatitis C Virus (HCV) and is therefore an attractive target for antiviral drugs .

Mode of Action

This compound is a non-nucleoside inhibitor of the HCV NS5B polymerase . It interacts with the polymerase to inhibit the initiation phase of RNA synthesis . This prevents the replication of the virus, thereby reducing the viral load in the body .

Biochemical Pathways

It is known that the compound interferes with the hcv replication process by inhibiting the ns5b polymerase . This disruption of the viral replication process is likely to have downstream effects on the overall lifecycle of the virus.

Pharmacokinetics

The pharmacokinetics of this compound were found to be dose proportional, and the compound showed minimal accumulation following multiple dosing . When this compound was co-administered with ketoconazole, the mean this compound Cmax and AUC values were only 45% and 27% higher, respectively, compared to this compound administration without ketoconazole .

Result of Action

The result of this compound’s action is a decrease in HCV RNA levels. A dose of this compound 160 mg QD for 2 days resulted in a mean decrease of 1.5 log10 HCV RNA . This indicates that the compound has a significant antiviral effect against HCV.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is a weak acid with 2 pKa values of 8.5 and 9.6 , which suggests that its solubility and therefore its bioavailability could be affected by the pH of the environment. Additionally, the compound’s action may be influenced by the presence of other drugs, as suggested by the interaction observed with ketoconazole .

Analyse Biochimique

Biochemical Properties

ABT-072 interacts with the HCV polymerase NS5B, which is susceptible to allosteric inhibition . The compound has a complex interplay among the three competitive kinetic processes including dissolution, precipitation, and partition in the aqueous media .

Cellular Effects

It is known that the compound has been used in in vitro models for absorption, preclinical pharmacokinetics, and clinical pharmacokinetics studies .

Molecular Mechanism

It is known that the compound has a role in the inhibition of the HCV polymerase NS5B .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound has been characterized using an in vitro dissolution-partition system, referred to as a biphasic test method .

Metabolic Pathways

It is known that the compound has been used in in vitro models for absorption, preclinical pharmacokinetics, and clinical pharmacokinetics studies .

Méthodes De Préparation

ABT-072 peut être synthétisé par diverses voies de synthèse. Une méthode courante implique la préparation de sa forme de trihydrate de potassium. La voie de synthèse comprend généralement la formation d'intermédiaires clés suivis de conditions de réaction spécifiques pour obtenir le produit final . Les méthodes de production industrielle impliquent souvent l'optimisation de ces voies de synthèse pour assurer un rendement et une pureté élevés. Le composé est généralement préparé sous forme solide et stocké dans des conditions spécifiques pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

ABT-072 subit plusieurs types de réactions chimiques, notamment:

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent divers agents oxydants et réducteurs, ainsi que des catalyseurs pour faciliter les réactions. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de recherche scientifique

Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition des polymérases virales.

Biologie : Il est utilisé dans la recherche pour comprendre les mécanismes de réplication et d'inhibition virales.

Médecine : Il a été évalué pour son utilisation potentielle dans le traitement des infections à virus de l'hépatite C. .

Industrie : Il est utilisé dans le développement de médicaments et de formulations antiviraux.

Mécanisme d'action

This compound exerce ses effets en inhibant la polymérase NS5B du virus de l'hépatite C. Cette enzyme est cruciale pour la réplication de l'ARN viral. En se liant à la polymérase, this compound empêche la synthèse de nouveaux ARN viraux, inhibant ainsi la réplication du virus . Les cibles moléculaires et les voies impliquées dans ce mécanisme comprennent le site actif de la polymérase NS5B et le complexe de réplication associé .

Comparaison Avec Des Composés Similaires

ABT-072 fait partie d'une classe de composés connus sous le nom d'inhibiteurs non nucléosidiques de la polymérase NS5B. Des composés similaires comprennent:

Dasabuvir : Un autre inhibiteur non nucléosidique avec un mécanisme d'action similaire.

Beclabuvir : Connu pour son activité antivirale puissante contre le virus de l'hépatite C.

Deleobuvir : Un autre composé de la même classe avec des propriétés antivirales similaires.

Ce qui distingue this compound, c'est sa structure chimique unique, qui lui confère des propriétés pharmacocinétiques spécifiques et un profil de sécurité favorable .

Propriétés

IUPAC Name |

N-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5S/c1-24(2,3)20-15-19(27-13-12-21(28)25-23(27)29)14-17(22(20)32-4)9-6-16-7-10-18(11-8-16)26-33(5,30)31/h6-15,26H,1-5H3,(H,25,28,29)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZSTQYSBYEENY-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C=CC2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)/C=C/C2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132936-00-5, 1214735-11-1 | |

| Record name | ABT-072 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132936005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-072 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1214735111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-072 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ABT-072 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSQ4R5K1QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: ABT-072 is a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. [, ] It binds to an allosteric site on the polymerase, distinct from the active site where nucleosides bind. This binding interaction disrupts the conformational changes necessary for the enzyme's polymerase activity, thereby inhibiting viral RNA replication. []

ANone: While the provided abstracts don't contain the specific spectroscopic data, we can deduce some information:

A: Research shows that replacing the amide linkage in a precursor molecule with a trans-olefin improved both permeability and solubility, enhancing pharmacokinetic properties. [] Additionally, substituting the dihydrouracil with an N-linked uracil led to increased potency against genotype 1 HCV in replicon assays. [] These findings highlight the impact of specific structural modifications on this compound's activity and pharmacological profile.

A: this compound demonstrated potent in vitro activity against HCV genotype 1 in replicon assays. [] Furthermore, a Phase 2 clinical trial combining this compound with the HCV protease inhibitor ABT-450 resulted in a sustained virologic response at 24 weeks (SVR24) in 91% of patients treated. [, , ] This highlights promising in vivo efficacy in a clinical setting.

A: One study focused on assessing the supersaturation of this compound and its impact on in vivo bioavailability using a dual pH, two-phase dissolution method. [] This indicates that solubility and dissolution rate are important factors considered in its formulation and likely influenced its good oral bioavailability. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({[(3s)-Oxolan-3-Yl]methyl}carbamoyl)phenyl]-1,3-Dihydro-2h-Isoindole-2-Carboxamide](/img/structure/B605034.png)

![5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid](/img/structure/B605040.png)

![[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B605041.png)